Cas no 895005-82-0 (N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide)

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
- F2515-0001
- 895005-82-0
- AKOS002068943
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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- Inchi: 1S/C16H15N3OS/c1-11-5-6-14-15(8-11)21-16(18-14)19(12(2)20)10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3
- InChI Key: ZWMBIQPXOPRHGE-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=C(C)C=C2S1)CC1=CC=CN=C1)(=O)C
Computed Properties
- Exact Mass: 297.09358328g/mol
- Monoisotopic Mass: 297.09358328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.3Ų
- XLogP3: 2.9
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-0001-20μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-30mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-75mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-10mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-15mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-4mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-3mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-100mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-5mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-0001-2μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |
895005-82-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide Related Literature
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide
Research Briefing on N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide (CAS: 895005-82-0)
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide (CAS: 895005-82-0) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole-pyridine hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide involves a multi-step organic transformation, starting from 6-methyl-2-aminobenzothiazole and 3-pyridinecarboxaldehyde. The compound's structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its molecular weight is 297.36 g/mol, and it exhibits favorable solubility in common organic solvents, which facilitates its use in biological assays.
Recent pharmacological studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases and proteases, which are implicated in inflammatory and oncogenic pathways. For instance, in vitro assays have shown that it inhibits the activity of p38 MAP kinase with an IC50 value of 0.8 µM, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may also target the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
In vivo studies using murine models have further validated the compound's therapeutic potential. Administration of N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide at a dose of 10 mg/kg resulted in a significant reduction in tumor growth in xenograft models of breast cancer. These effects were accompanied by minimal toxicity, as evidenced by stable body weight and normal hematological parameters in treated animals. These findings underscore its potential as a lead compound for oncology drug development.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile, including its bioavailability and metabolic stability. Current research efforts are focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimizations.
In conclusion, N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. Future research should prioritize translational studies to evaluate its efficacy and safety in clinical settings, as well as explore its potential in combination therapies.
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